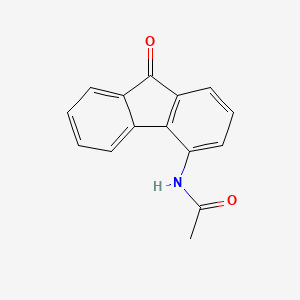

4-Acetamido-9-fluorenone

Description

The exact mass of the compound 4-Acetamido-9-fluorenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Acetamido-9-fluorenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetamido-9-fluorenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(9-oxofluoren-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-9(17)16-13-8-4-7-12-14(13)10-5-2-3-6-11(10)15(12)18/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYZWJVQPFNPBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962300 | |

| Record name | N-(9-Oxo-9H-fluoren-4-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42135-35-3 | |

| Record name | 4-Acetylaminofluorenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042135353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 42135-35-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(9-Oxo-9H-fluoren-4-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ACETYLAMINOFLUORENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDY67V5UCA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Acetamido-9-fluorenone

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Acetamido-9-fluorenone, tailored for researchers, scientists, and professionals in drug development. It covers the compound's core properties, a detailed synthesis protocol, potential applications, and essential safety information.

Compound Identification and Physicochemical Properties

4-Acetamido-9-fluorenone is a derivative of the polycyclic aromatic hydrocarbon 9-fluorenone. The introduction of an acetamido group at the 4-position modifies its chemical properties and opens avenues for further functionalization, making it a compound of interest in medicinal chemistry and materials science.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number: 42135-35-3 .[1]

Core Properties

A summary of the key physicochemical properties for 4-Acetamido-9-fluorenone is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and analytical method development.

| Property | Value | Source |

| CAS Number | 42135-35-3 | PubChem[1] |

| Molecular Formula | C₁₅H₁₁NO₂ | PubChem[1] |

| IUPAC Name | N-(9-oxofluoren-4-yl)acetamide | PubChem[1] |

| Molecular Weight | 237.25 g/mol | PubChem[1] |

| Monoisotopic Mass | 237.078978594 Da | PubChem[1] |

| Synonyms | 4-Acetamido-9-fluorenone, N-(9-Oxo-9H-fluoren-4-yl)acetamide | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Table 1: Key Physicochemical Properties of 4-Acetamido-9-fluorenone.

Synthesis and Purification

While various methods exist for synthesizing the core fluorenone structure, a specific, multi-step protocol for 4-Acetamido-9-fluorenone is not extensively detailed in single publications.[2][3] Therefore, a robust and logical three-step synthesis pathway is proposed, starting from the commercially available 9-fluorenone. This pathway involves nitration, followed by reduction of the nitro group to an amine, and subsequent acetylation.

Proposed Synthesis Workflow

The diagram below outlines the sequential chemical transformations required to synthesize the target compound from 9-fluorenone.

Caption: Proposed three-step synthesis of 4-Acetamido-9-fluorenone.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Nitro-9-fluorenone (Nitration)

The nitration of fluorenone requires careful control of temperature to manage the exothermic reaction and prevent over-nitration.[4] While various isomers can form, the 2- and 4- positions are typically favored.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Addition of Reactant: Slowly add 20 g (0.11 mol) of 9-fluorenone to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Nitration: Prepare a nitrating mixture by slowly adding 8.5 mL of fuming nitric acid to 25 mL of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the fluorenone solution over 1-2 hours, maintaining the reaction temperature below 10 °C.[5]

-

Reaction Monitoring & Work-up: After the addition is complete, stir the mixture for an additional 2 hours at 5-10 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried. The crude product will be a mixture of nitro-isomers.

-

Purification: Separation of the 4-nitro isomer from other isomers (primarily the 2-nitro isomer) is achieved via fractional crystallization or column chromatography using a silica gel stationary phase and a hexane/ethyl acetate solvent gradient.

Step 2: Synthesis of 4-Amino-9-fluorenone (Reduction)

The reduction of the nitro group to a primary amine is a standard transformation. Catalytic hydrogenation or metal-acid reductions are common, effective methods.[6]

-

Reaction Setup: To a solution of 10 g (0.044 mol) of purified 4-Nitro-9-fluorenone in 200 mL of ethanol, add 25 g (0.11 mol) of tin(II) chloride dihydrate (SnCl₂·2H₂O).

-

Reduction: Heat the mixture to reflux and slowly add 50 mL of concentrated hydrochloric acid dropwise. The reaction is typically complete within 2-4 hours, which can be confirmed by TLC analysis showing the disappearance of the starting material.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature and pour it into a beaker containing ice. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin hydroxides.

-

Extraction and Isolation: Extract the aqueous slurry with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Amino-9-fluorenone.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography if necessary. The pure compound has the CAS number 4269-15-2.[7]

Step 3: Synthesis of 4-Acetamido-9-fluorenone (Acetylation)

The final step is the N-acetylation of the primary aromatic amine. This is a high-yielding and straightforward reaction.

-

Reaction Setup: Dissolve 5 g (0.026 mol) of 4-Amino-9-fluorenone in 50 mL of pyridine in a flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Acetylation: Slowly add 3.5 mL (0.037 mol) of acetic anhydride to the cooled solution. After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Reaction Monitoring & Quenching: Monitor the reaction by TLC. Once the starting amine is consumed, quench the reaction by slowly pouring the mixture into 200 mL of ice-cold water.

-

Isolation and Purification: The precipitated product, 4-Acetamido-9-fluorenone, is collected by vacuum filtration. Wash the solid extensively with water, followed by a small amount of cold ethanol to remove residual pyridine. The product can be further purified by recrystallization from ethanol to yield a pure crystalline solid.

Applications in Research and Drug Development

The fluorenone scaffold is a "privileged structure" in medicinal chemistry and materials science due to its rigid, planar, and electron-deficient nature, which allows for diverse biological interactions and favorable photophysical properties.[3][8]

Established Roles of Fluorenone Derivatives

Derivatives of 9-fluorenone have been extensively investigated for a wide range of applications:

-

Drug Development: The core structure is found in molecules with anticancer, antiviral, antimicrobial, and antispasmodic activities.[3][9][10][11] For example, the well-known antiviral drug Tilorone features a fluorenone core.[12]

-

Materials Science: Their unique photoelectric properties make them suitable for use in organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[9][13]

-

Biochemical Tools: Functionalized fluorenones serve as fluorescent markers for studying the structure and function of biomolecules like proteins and DNA.[9]

Potential of 4-Acetamido-9-fluorenone

The presence of the acetamido group at the 4-position provides a key site for hydrogen bonding and can modulate the compound's solubility and electronic properties. While specific research on 4-Acetamido-9-fluorenone is not as extensive as its parent compound, its structure suggests significant potential as:

-

An Intermediate for Drug Candidates: The acetamido group can be a precursor or a key pharmacophoric element. Research on related 9-fluorenon-4-carboxamides has shown potential anti-herpetic and immunomodulatory properties, suggesting that substitution at the 4-position is a viable strategy for developing bioactive compounds.[14]

-

A Candidate for Anticancer Screening: The National Cancer Institute (NCI) has included 4-Acetamido-9-fluorenone in its Developmental Therapeutics Program (DTP), indicating interest in its potential anticancer activity.[1]

The diagram below illustrates the central role of the fluorenone core and the diverse applications that arise from its functionalization.

Caption: Application landscape of the functionalized 9-fluorenone core.

Safety, Handling, and Storage

As a substituted aromatic ketone and amide, 4-Acetamido-9-fluorenone requires careful handling in a laboratory setting.

Hazard Identification

Based on aggregated GHS data, 4-Acetamido-9-fluorenone is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Exposure Avoidance: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.

-

Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and sources of ignition.

References

-

PubChem. (n.d.). 4-Acetamido-9-fluorenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). 4-Acetamido-9-fluorenone. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fluorenone synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitration of fluorenones 1, 2a, and 2b. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4,7-trinitrofluorenone. Retrieved from [Link]

-

ResearchGate. (2025, October 30). Modification of Fluorene and Fluorenone Core via C-H Functionalization. Retrieved from [Link]

-

University of Groningen. (2022, January 1). Fluorene-Based Multicomponent Reactions. Retrieved from [Link]

-

ResearchGate. (2020, November 25). A Perspective on Synthesis and Applications of Fluorenones. Retrieved from [Link]

- Google Patents. (n.d.). CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound.

-

Sciencemadness Discussion Board. (2014, August 14). Amide handling precautions?. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorenones with applications in material sciences and organic synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-acetamido-9-fluorenone (C15H11NO2). Retrieved from [Link]

-

Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Retrieved from [Link]

-

OpenBU. (2011, October 11). Borohydride Reduction of Fluorenone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

PubChem. (n.d.). Fluorenone. National Center for Biotechnology Information. Retrieved from [Link]

-

JOCPR. (n.d.). Preparation of various Schiff's bases of 9-fluorenone and its biological application. Retrieved from [Link]

-

ResearchGate. (n.d.). 9-Fluorenone derivatives drugs. Retrieved from [Link]

-

ACS Publications. (n.d.). Fluorenone Synthesis by Palladacycle-Catalyzed Sequential Reactions of 2-Bromobenzaldehydes with Arylboronic Acids. Organic Letters. Retrieved from [Link]

-

ResearchGate. (n.d.). 9-fluorenon-4-carboxamides. Retrieved from [Link]

-

PubMed. (n.d.). Methodology for in situ protection of aldehydes and ketones using trimethylsilyl trifluoromethanesulfonate and phosphines: selective alkylation and reduction of ketones, esters, amides, and nitriles. Retrieved from [Link]

-

PubMed Central. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]

-

OpenBU. (2011, October 11). Borohydride Reduction of Fluorenone. Retrieved from [Link]

-

LMU Munich. (2023, December 12). Total synthesis of fluorenones, 4-azafluorenones and related natural products. Retrieved from [Link]

-

YouTube. (2021, April 9). Reduction of 9-Fluorenone. Retrieved from [Link]

- Google Patents. (n.d.). WO2017177531A1 - Method for preparing 9-fluorenone from fluorene.

-

ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

YouTube. (2021, April 30). Reduction of 9-Fluorenone Lab Experiment. Retrieved from [Link]

-

Chemsrc. (n.d.). 9-Fluorenone. Retrieved from [Link]

-

Universal Journal of Pharmaceutical Research. (n.d.). study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization. Retrieved from [Link]

-

Chemchart. (n.d.). 4-aza-9-fluorenone (3882-46-0). Retrieved from [Link]

-

Watson International. (n.d.). 9-Fluorenone CAS 486-25-9. Retrieved from [Link]

-

PubMed Central. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorenone. Retrieved from [Link]

Sources

- 1. 4-Acetamido-9-fluorenone | C15H11NO2 | CID 235270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fluorenone synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. research.rug.nl [research.rug.nl]

- 9. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 10. jocpr.com [jocpr.com]

- 11. ujpronline.com [ujpronline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Synthesis and characterization of 4-Acetamido-9-fluorenone

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Acetamido-9-fluorenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Acetamido-9-fluorenone, a key intermediate in the synthesis of various pharmacologically active compounds. This document outlines a reliable synthetic protocol, delves into the underlying reaction mechanisms, and details the analytical techniques required for structural confirmation and purity assessment. The information presented herein is intended to equip researchers in organic chemistry, medicinal chemistry, and drug development with the practical knowledge necessary for the successful preparation and validation of this important molecule.

Introduction: The Significance of 4-Acetamido-9-fluorenone

9-fluorenone and its derivatives are a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. These activities include antiviral, anti-inflammatory, and anticancer properties. 4-Acetamido-9-fluorenone serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. Its acetamido group provides a handle for further functionalization, allowing for the exploration of structure-activity relationships in the development of new drug candidates. The fluorenone core, a tricyclic aromatic ketone, provides a rigid scaffold that can be strategically modified to interact with various biological targets.

Synthesis of 4-Acetamido-9-fluorenone

The synthesis of 4-Acetamido-9-fluorenone is typically achieved through a two-step process starting from 4-aminofluorenone. This involves the acetylation of the amino group.

Reaction Scheme

Caption: Reaction scheme for the acetylation of 4-aminofluorenone.

Experimental Protocol

Materials:

-

4-Aminofluorenone

-

Acetic anhydride

-

Pyridine

-

Ethanol

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 g of 4-aminofluorenone in 50 mL of pyridine.

-

Reagent Addition: To the stirred solution, slowly add 1.5 equivalents of acetic anhydride.

-

Reaction: Heat the reaction mixture at reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.

-

Precipitation: A yellow precipitate of 4-Acetamido-9-fluorenone will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product with copious amounts of deionized water to remove any residual pyridine and acetic acid.

-

Recrystallization: Purify the crude product by recrystallization from hot ethanol to obtain bright yellow crystals.

-

Drying: Dry the purified crystals in a vacuum oven at 60 °C overnight.

Mechanistic Insights

The acetylation of 4-aminofluorenone is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. Pyridine serves as a catalyst, specifically a nucleophilic catalyst, by first reacting with acetic anhydride to form a more reactive acetylpyridinium ion. This intermediate is then more readily attacked by the amino group. Pyridine also acts as a base to neutralize the acetic acid byproduct formed during the reaction.

Characterization of 4-Acetamido-9-fluorenone

Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized 4-Acetamido-9-fluorenone.

Caption: Workflow for the characterization of 4-Acetamido-9-fluorenone.

Physical Properties

| Property | Expected Value |

| Appearance | Bright yellow crystalline solid |

| Melting Point | 245-247 °C |

| Molecular Formula | C₁₅H₁₁NO₂ |

| Molecular Weight | 237.26 g/mol |

Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Peaks:

-

N-H stretch: A sharp peak around 3300 cm⁻¹ indicates the presence of the amide N-H bond.

-

C=O stretch (ketone): A strong absorption band around 1710-1720 cm⁻¹ corresponds to the carbonyl group of the fluorenone ring.

-

C=O stretch (amide): Another strong peak around 1670-1680 cm⁻¹ is characteristic of the amide carbonyl group (Amide I band).

-

N-H bend (amide): A peak around 1530-1550 cm⁻¹ (Amide II band) arises from the N-H bending vibration.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen and carbon atoms.

-

¹H NMR (Proton NMR):

-

Amide Proton (N-H): A singlet around δ 8.5-9.5 ppm.

-

Aromatic Protons: A series of multiplets in the range of δ 7.2-8.0 ppm, corresponding to the seven protons on the fluorenone core.

-

Methyl Protons (-COCH₃): A singlet at approximately δ 2.2 ppm, integrating to three protons.

-

-

¹³C NMR (Carbon NMR):

-

Ketone Carbonyl (C=O): A signal around δ 193 ppm.

-

Amide Carbonyl (C=O): A signal around δ 169 ppm.

-

Aromatic Carbons: Multiple signals between δ 120-145 ppm.

-

Methyl Carbon (-COCH₃): A signal around δ 24 ppm.

-

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.

-

Expected Molecular Ion Peak (M⁺): A peak at m/z = 237, corresponding to the molecular weight of 4-Acetamido-9-fluorenone.

-

Key Fragmentation Peaks: Fragments corresponding to the loss of the acetyl group or other characteristic fragments of the fluorenone core may also be observed.

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of 4-Acetamido-9-fluorenone and has outlined the necessary analytical techniques for its thorough characterization. The provided protocols and characterization data serve as a reliable resource for researchers engaged in the synthesis of fluorenone-based compounds for potential applications in drug discovery and materials science. Adherence to these procedures will ensure the production of high-purity material, which is critical for subsequent research and development activities.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 3034333, 4-Acetamido-9-fluorenone". PubChem, [Link]. Accessed 22 January 2026.

An In-Depth Technical Guide to 4-Acetamido-9-fluorenone: Structure, Synthesis, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive overview of 4-Acetamido-9-fluorenone, a heterocyclic compound of significant interest to the scientific and drug development communities. The document delineates its core molecular identity, including its official nomenclature and detailed structural analysis. A key focus is a rationally designed, three-step synthesis pathway from the parent 9-fluorenone, with in-depth explanations of the mechanistic choices behind the protocol. Furthermore, this guide synthesizes current understanding of the fluorenone scaffold as a privileged structure in medicinal chemistry, exploring the potential therapeutic applications of 4-Acetamido-9-fluorenone based on its structural features and the known bioactivity of its analogs. Safety, handling, and characterization data are also provided to ensure a complete technical profile for research and development professionals.

Core Molecular Identity

IUPAC Nomenclature and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is N-(9-oxofluoren-4-yl)acetamide .[1] In literature and commercial databases, it is also commonly referred to by several synonyms, including:

Chemical Structure Analysis

4-Acetamido-9-fluorenone is a derivative of 9-fluorenone, which features a tricyclic aromatic system consisting of two benzene rings fused to a central five-membered ring containing a ketone functional group.[2] The key structural feature of the title compound is the acetamido group (-NHCOCH₃) substituted at the C4 position of this fluorenone core.

The molecule's architecture is largely planar due to the sp² hybridization of the aromatic rings and the carbonyl carbon. The acetamido substituent introduces both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the amide carbonyl), which are critical features for molecular recognition in biological systems.

Chemical Structure of N-(9-oxofluoren-4-yl)acetamide:

Source: PubChem CID 235270.[1]

Key Physicochemical Properties

A summary of the essential computed and experimental properties of 4-Acetamido-9-fluorenone and its parent compound, 9-fluorenone, is presented below for comparative analysis. This data is crucial for designing experimental conditions, predicting solubility, and understanding the compound's pharmacokinetic potential.

| Property | 4-Acetamido-9-fluorenone | 9-Fluorenone (Parent Compound) | Data Source |

| Molecular Formula | C₁₅H₁₁NO₂ | C₁₃H₈O | PubChem,[2] |

| Molar Mass | 237.25 g/mol | 180.20 g/mol | PubChem,[2] |

| IUPAC Name | N-(9-oxofluoren-4-yl)acetamide | 9H-Fluoren-9-one | PubChem[1],[2] |

| Melting Point | 549.24 K (276.09 °C) (Calculated) | 84.0 °C (Experimental) | Cheméo[3], Wikipedia[2] |

| Boiling Point | 785.63 K (512.48 °C) (Calculated) | 341.5 °C (Experimental) | Cheméo[3], Wikipedia[2] |

| Water Solubility | log₁₀WS = -4.48 (mol/L) (Calculated) | Insoluble | Cheméo[3], Wikipedia[2] |

| Octanol/Water Partition Coeff. (LogP) | 2.856 (Calculated) | 3.58 (Experimental) | Cheméo[3], Wikipedia[2] |

| Appearance | Not specified | Bright fluorescent yellow solid | Wikipedia[2] |

Synthesis and Mechanistic Rationale

Strategic Approach

The synthesis of 4-Acetamido-9-fluorenone can be logically approached from the readily available starting material, 9-fluorenone. A robust and well-established three-step sequence is proposed: 1) electrophilic aromatic nitration, 2) reduction of the nitro group, and 3) N-acetylation.

-

Causality of Step 1 (Nitration): The fluorenone ring system is activated towards electrophilic substitution. Nitration is a classic method for introducing a nitrogen-containing functional group onto an aromatic ring, which serves as a precursor to the amine. The directing effects of the carbonyl group and the aromatic system favor substitution at specific positions, including the C4 position.

-

Causality of Step 2 (Reduction): The nitro group is not the desired final functionality. It must be reduced to a primary amine (-NH₂). This transformation is one of the most reliable and high-yielding reactions in organic synthesis, with numerous reagents capable of effecting the change without disturbing the core fluorenone structure.

-

Causality of Step 3 (Acetylation): The final acetamido group is installed by acylating the primary amine. This is a straightforward and typically quantitative reaction that forms a stable amide bond, completing the synthesis.

Detailed Experimental Protocol

The following protocol is a self-validating system, where the successful isolation and characterization of the product from each step confirms the efficacy of the previous one.

Step 1: Electrophilic Nitration of 9-Fluorenone to 4-Nitro-9-fluorenone

-

Reagent Preparation: In a flask equipped with a dropping funnel and magnetic stirrer, prepare a nitrating mixture by cautiously adding concentrated sulfuric acid to fuming nitric acid in an ice bath.

-

Dissolution: Dissolve 9-fluorenone in a minimal amount of glacial acetic acid or concentrated sulfuric acid.[1]

-

Reaction: Slowly add the dissolved 9-fluorenone to the nitrating mixture while maintaining a low temperature (0-10 °C) to control the exothermic reaction and minimize side products.

-

Monitoring & Quenching: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture over crushed ice to precipitate the crude nitro-fluorenone product.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove residual acid, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 4-nitro-9-fluorenone.

Step 2: Reduction of 4-Nitro-9-fluorenone to 4-Amino-9-fluorenone

-

Setup: In a round-bottom flask, suspend 4-nitro-9-fluorenone in ethanol or acetic acid.

-

Reducing Agent: Add a reducing agent such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or use catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst). The choice of SnCl₂/HCl is often practical for lab-scale synthesis due to its effectiveness and simplicity.

-

Reaction Conditions: Heat the mixture to reflux and stir until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: If using SnCl₂, cool the reaction and neutralize with a strong base (e.g., NaOH solution) until the solution is alkaline, which will precipitate the tin salts and free the amine.

-

Extraction & Isolation: Extract the 4-amino-9-fluorenone into an organic solvent like ethyl acetate. Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product if necessary.

Step 3: Acetylation of 4-Amino-9-fluorenone to 4-Acetamido-9-fluorenone

-

Dissolution: Dissolve the 4-amino-9-fluorenone from Step 2 in a suitable solvent such as dichloromethane or tetrahydrofuran. Add a mild base, like pyridine or triethylamine, to act as an acid scavenger.

-

Acylating Agent: Cool the solution in an ice bath and add acetic anhydride or acetyl chloride dropwise. Acetic anhydride is generally preferred for its moderate reactivity and easier handling.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Quenching & Isolation: Upon completion, quench the reaction by adding water. The product, 4-Acetamido-9-fluorenone, is often poorly soluble and will precipitate. Collect the solid by filtration.

-

Purification: Wash the collected solid with water and a cold organic solvent (e.g., diethyl ether) to remove impurities. Recrystallization from a solvent system like ethanol/water will yield the final, pure product.

Workflow Visualization

Caption: A three-step synthetic pathway to 4-Acetamido-9-fluorenone.

Relevance in Drug Discovery and Medicinal Chemistry

The Fluorenone Scaffold as a Privileged Structure

The fluorenone core is recognized as a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile scaffold for binding to multiple biological targets. Fluorenone derivatives are known to possess a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.

A primary mechanism of action for many fluorenone-based compounds is their ability to intercalate into duplex DNA. This interaction, driven by the planar tricyclic ring system, can disrupt DNA replication and transcription processes, leading to cytotoxic effects in cancer cells or inhibition of viral replication. Tilorone, a well-known antiviral drug, is a fluorenone derivative that highlights the therapeutic potential of this chemical class.

The Role of the 4-Acetamido Moiety

The introduction of the acetamido group at the C4 position is a strategic chemical modification. This moiety can significantly influence the compound's properties in several ways:

-

Modulation of Physicochemical Properties: The amide group can alter the molecule's solubility and lipophilicity (LogP), which are critical parameters for absorption, distribution, metabolism, and excretion (ADME) in the body.

-

Hydrogen Bonding: The N-H and C=O groups of the acetamido functionality can participate in hydrogen bonding with biological targets such as enzyme active sites or DNA, potentially enhancing binding affinity and specificity.

-

Metabolic Stability: The amide bond is generally more stable to metabolic degradation compared to an ester or a free amine, which can lead to a longer biological half-life.

-

Synthetic Handle: The acetamido group can be hydrolyzed back to the amine, which can then be used as a point for further chemical derivatization to create a library of analogs for structure-activity relationship (SAR) studies.

Potential Therapeutic Pathways

Caption: Potential mechanisms of action for 4-Acetamido-9-fluorenone.

Spectroscopic and Safety Profile

Spectroscopic Characterization

The identity and purity of synthesized 4-Acetamido-9-fluorenone would be confirmed using a suite of standard analytical techniques. Based on public database information, spectral data is available.[1]

-

Mass Spectrometry (MS): GC-MS data would show the molecular ion peak corresponding to its molar mass (237.25 g/mol ).[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the ketone C=O stretch (around 1710-1720 cm⁻¹), and the amide C=O stretch (around 1660-1680 cm⁻¹).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons, the N-H proton, and the methyl protons of the acetyl group. ¹³C NMR would confirm the presence of the carbonyl carbons and the aromatic carbons.

Hazard Identification and Safe Handling

It is essential to handle 4-Acetamido-9-fluorenone with appropriate safety precautions in a laboratory setting. The compound is classified with specific hazards according to the Globally Harmonized System (GHS).[1]

| Hazard Class | GHS Code | Precautionary Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |

Recommended Handling Procedures:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conclusion

4-Acetamido-9-fluorenone is a synthetically accessible derivative of the biologically significant fluorenone scaffold. Its structure, featuring a planar aromatic system and hydrogen-bonding capabilities, makes it a compelling candidate for investigation in drug discovery programs, particularly in the areas of oncology and virology. The rational synthesis pathway outlined in this guide provides a clear and efficient route to obtaining this compound for further research. The insights into its potential mechanisms of action, grounded in the established pharmacology of related analogs, should encourage its inclusion in screening libraries and serve as a foundation for the development of novel therapeutics.

References

-

Total synthesis of fluorenones, 4-azafluorenones and related natural products - Elektronische Hochschulschriften der LMU München. Available from: [Link]

-

(PDF) 9-Fluorenon-4-carboxamides: Synthesis, conformational analysis, anti-HSV-2, and immunomodulatory evaluation. Note II - ResearchGate. Available from: [Link]

-

Nitration of fluorenones 1, 2a, and 2b | Download Table - ResearchGate. Available from: [Link]

-

Chemical Properties of 4-Acetamido-9-fluorenone (CAS 42135-35-3) - Cheméo. Available from: [Link]

-

4-Acetamido-9-fluorenone | C15H11NO2 | CID 235270 - PubChem - NIH. Available from: [Link]

-

Borohydride Reduction of Fluorenone - OpenBU. Available from: [Link]

-

Preparation of various Schiff's bases of 9-fluorenone and its biological application - JOCPR. Available from: [Link]

- CN1962597A - Oxidation preparation method for 9- fluorenone compound from fluorine compound - Google Patents.

- CN104341286B - The synthesis technique of 9-Fluorenone - Google Patents.

-

2,4,7-trinitrofluorenone - Organic Syntheses Procedure. Available from: [Link]

- CN101245018B - Process for producing 2-nitryl fluorenone - Google Patents.

-

Fluorenone - Wikipedia. Available from: [Link]

-

Reduction of 9-Fluorenone - YouTube. Available from: [Link]

-

study of some fluoren-9-one thiosemicarbazones: synthesis, catalytic effects and spectral characterization - Universal Journal of Pharmaceutical Research. Available from: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 4-Acetamido-9-fluorenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for the synthetically important compound, 4-Acetamido-9-fluorenone. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount. This document, compiled from a Senior Application Scientist's perspective, delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral information but also the underlying principles and experimental considerations for its characterization.

Introduction

4-Acetamido-9-fluorenone, with the molecular formula C₁₅H₁₁NO₂, is a derivative of 9-fluorenone, a polycyclic aromatic ketone. The introduction of the acetamido group at the 4-position significantly influences its electronic and structural properties, making detailed spectroscopic analysis crucial for its unambiguous identification and for understanding its reactivity and potential applications. This guide will walk through the key spectroscopic techniques used to elucidate and confirm the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard and effective method for analyzing relatively volatile and thermally stable compounds like 4-Acetamido-9-fluorenone is Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

-

Sample Preparation: A dilute solution of 4-Acetamido-9-fluorenone is prepared in a suitable volatile solvent, such as dichloromethane or ethyl acetate.

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization of the sample.

-

Gas Chromatography: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column. The column is housed in an oven with a programmed temperature gradient to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

Ionization: As the separated 4-Acetamido-9-fluorenone elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, leading to the formation of a molecular ion (M⁺) and various fragment ions.

-

Mass Analysis: The resulting ions are accelerated and separated in a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Data Interpretation

The mass spectrum of 4-Acetamido-9-fluorenone exhibits characteristic peaks that confirm its molecular identity.

| m/z Value | Interpretation |

| 237 | Molecular Ion (M⁺) |

| 195 | Top Peak (Base Peak) |

-

Molecular Ion (M⁺): The peak at an m/z of 237 corresponds to the molecular weight of 4-Acetamido-9-fluorenone (C₁₅H₁₁NO₂), confirming the presence of the intact molecule.[1]

-

Fragmentation Pattern: The most abundant fragment ion, known as the base peak, is observed at an m/z of 195.[1] This prominent fragment is likely formed by the loss of a ketene molecule (CH₂=C=O, mass 42) from the molecular ion, a characteristic fragmentation pathway for N-acetylated aromatic compounds. This process involves the cleavage of the amide bond.

Fragmentation Pathway Diagram:

Caption: Proposed fragmentation of 4-Acetamido-9-fluorenone in Mass Spectrometry.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples, requiring minimal preparation.

Methodology:

-

Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond) is recorded. This accounts for any atmospheric or instrumental absorptions.

-

Sample Application: A small amount of the solid 4-Acetamido-9-fluorenone sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal surface.

-

Data Acquisition: The infrared beam is directed through the ATR crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes.

-

Spectrum Generation: The attenuated infrared beam is directed to a detector. A Fourier transform is then applied to the resulting interferogram to generate the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation

The IR spectrum of 4-Acetamido-9-fluorenone displays characteristic absorption bands that are indicative of its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H stretch | Amide |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1715 | C=O stretch | Ketone |

| ~1670 | C=O stretch (Amide I) | Amide |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1530 | N-H bend (Amide II) | Amide |

-

N-H Stretch: The absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide.

-

Aromatic C-H Stretch: The peaks in the 3100-3000 cm⁻¹ region are typical for the C-H stretching vibrations of the aromatic rings.

-

Carbonyl Stretches: Two distinct carbonyl stretching bands are expected. The peak around 1715 cm⁻¹ is attributed to the C=O stretch of the fluorenone ketone. The absorption at approximately 1670 cm⁻¹, often referred to as the Amide I band, is due to the C=O stretching vibration of the amide functional group.

-

Aromatic C=C Stretches: The absorptions in the 1600-1480 cm⁻¹ range are characteristic of the C=C stretching vibrations within the aromatic fluorene ring system.

-

N-H Bend: The band around 1530 cm⁻¹, known as the Amide II band, arises from the N-H bending vibration coupled with C-N stretching of the amide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and stereochemistry of atoms, primarily ¹H (proton) and ¹³C (carbon-13).

Experimental Protocol: ¹H and ¹³C NMR

Methodology:

-

Sample Preparation: A few milligrams of 4-Acetamido-9-fluorenone are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of a reference standard, typically tetramethylsilane (TMS), is added to provide a reference signal at 0 ppm.

-

NMR Tube: The solution is transferred to a clean, dry NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe, which is situated within a strong magnetic field. The sample is spun to average out magnetic field inhomogeneities.

-

Data Acquisition:

-

¹H NMR: The sample is irradiated with a short pulse of radiofrequency energy, and the resulting free induction decay (FID) signal is detected.

-

¹³C NMR: Due to the low natural abundance of ¹³C, multiple scans are typically acquired and averaged to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is commonly employed to simplify the spectrum by removing ¹H-¹³C coupling.

-

-

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS.

¹H NMR Data Interpretation (Predicted)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -NH- | ~8.0-9.0 | Singlet (broad) | 1H |

| Aromatic-H | ~7.2-8.0 | Multiplet | 7H |

| -CH₃ | ~2.2 | Singlet | 3H |

-

Amide Proton (-NH-): The amide proton is expected to appear as a broad singlet in the downfield region (around 8.0-9.0 ppm) due to its attachment to the electronegative nitrogen atom and potential hydrogen bonding.

-

Aromatic Protons: The seven protons on the fluorenone ring system will resonate in the aromatic region (approximately 7.2-8.0 ppm). Due to the substitution pattern, they will exhibit complex splitting patterns (multiplets) as they are not all chemically equivalent and will couple with their neighbors.

-

Methyl Protons (-CH₃): The three protons of the acetyl group's methyl moiety are equivalent and not coupled to any other protons, so they will appear as a sharp singlet at around 2.2 ppm.

¹³C NMR Data Interpretation (Predicted)

Similarly, a predicted ¹³C NMR spectrum can be outlined.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~190-200 |

| C=O (Amide) | ~168-172 |

| Aromatic-C | ~110-150 |

| -CH₃ | ~25 |

-

Carbonyl Carbons: The carbonyl carbon of the ketone is expected to be the most downfield signal, typically in the 190-200 ppm range. The amide carbonyl carbon will appear slightly upfield, around 168-172 ppm.

-

Aromatic Carbons: The thirteen carbons of the fluorene ring system will give rise to a series of signals in the aromatic region (110-150 ppm). The number of distinct signals will depend on the molecule's symmetry.

-

Methyl Carbon (-CH₃): The methyl carbon of the acetyl group will resonate in the aliphatic region, typically around 25 ppm.

Molecular Structure with Atom Numbering for NMR Discussion:

Caption: Chemical structure of 4-Acetamido-9-fluorenone.

Conclusion

The combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and unambiguous structural characterization of 4-Acetamido-9-fluorenone. The mass spectrum confirms the molecular weight and reveals a characteristic fragmentation pattern. The IR spectrum identifies the key functional groups, namely the amide and ketone carbonyls, the N-H bond, and the aromatic system. Finally, ¹H and ¹³C NMR spectroscopy would provide detailed information about the connectivity and chemical environment of each atom in the molecule, solidifying the structural assignment. This guide serves as a foundational reference for researchers working with this and related compounds, emphasizing the importance of a multi-technique approach to structural elucidation.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 235270, 4-Acetamido-9-fluorenone. Retrieved from [Link].

Sources

Navigating the Isomeric Landscape of Acetylaminofluorenones: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Physical and Chemical Properties of N-(9-oxofluoren-4-yl)acetamide and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Isomeric Specificity

In the realm of medicinal chemistry and drug development, the precise arrangement of functional groups on a molecular scaffold dictates its biological activity, metabolic fate, and toxicological profile. The family of acetylaminofluorenones, derivatives of the well-studied procarcinogen 2-acetylaminofluorene (2-AAF), presents a compelling case for the critical importance of isomeric distinction. While N-(9-oxofluoren-4-yl)acetamide is a molecule of significant interest, a comprehensive review of the scientific literature reveals a notable scarcity of experimentally determined data for this specific isomer.

This guide, therefore, adopts a holistic and comparative approach. It will first address the predicted and known properties of the parent amine, 4-acetylaminofluorene, and then delve into the experimentally characterized physical and chemical properties of closely related and more extensively studied isomers, namely N-(9-oxo-2-fluorenyl)acetamide and N-(1-oxofluoren-4-yl)acetamide. By presenting this comparative analysis, we aim to provide researchers with a valuable framework for understanding the structure-property relationships within this class of compounds, and to offer insights that can guide the synthesis, characterization, and evaluation of N-(9-oxofluoren-4-yl)acetamide and its analogues.

I. Molecular Identity and Computed Properties

The foundational step in characterizing any chemical entity is to establish its molecular identity. For N-(9-oxofluoren-4-yl)acetamide and its related isomers, this includes understanding their molecular formula, weight, and key computed descriptors that predict their behavior in biological systems.

While experimental data for N-(9-oxofluoren-4-yl)acetamide is limited, we can infer its basic properties from its chemical structure. The parent amine, N-(9H-fluoren-4-yl)acetamide, is a known compound with CAS Registry Number 28322-02-3.[1][2] The introduction of a ketone at the 9-position would yield N-(9-oxofluoren-4-yl)acetamide.

A comparative summary of the computed properties for N-(1-oxofluoren-4-yl)acetamide and the parent amine, 4-acetylaminofluorene, is presented in Table 1. These values, sourced from PubChem, provide a theoretical baseline for understanding their physicochemical characteristics.[3]

| Property | N-(1-oxofluoren-4-yl)acetamide | 4-Acetylaminofluorene |

| Molecular Formula | C15H11NO2 | C15H13NO |

| Molecular Weight | 237.25 g/mol | 223.27 g/mol |

| XLogP3-AA | 1.4 | Not Available |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 1 |

| Rotatable Bond Count | 1 | 1 |

| Exact Mass | 237.078978594 Da | 223.099714328 Da |

| Topological Polar Surface Area | 46.2 Ų | 29.1 Ų |

Table 1: Computed Physicochemical Properties. [2][3]

II. Synthesis and Purification: A Generalized Approach

The synthesis of N-(9-oxofluoren-yl)acetamide isomers generally involves a multi-step process starting from fluorene or a substituted fluorene. A generalized synthetic pathway is outlined below, which can be adapted for the synthesis of the 4-yl isomer.

Caption: Generalized synthetic workflow for N-(9-oxofluoren-4-yl)acetamide.

Experimental Protocol: A Representative Acetylation

The acetylation of the amino group is a crucial step in this synthetic sequence. The following is a representative protocol for the acetylation of an aminofluorene derivative.

Materials:

-

4-Aminofluorene

-

Acetic Anhydride

-

Pyridine (catalytic amount)

-

Toluene

-

500-mL round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

Procedure:

-

In a 500-mL round-bottomed flask, dissolve 4-aminofluorene in toluene.

-

Add a catalytic amount of pyridine.

-

With stirring, add acetic anhydride dropwise to the solution.

-

Heat the mixture to reflux for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

III. Spectroscopic Characterization

The unambiguous identification of N-(9-oxofluoren-4-yl)acetamide and its isomers relies on a combination of spectroscopic techniques.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The NIST WebBook contains a mass spectrum for N-(9H-fluoren-4-yl)acetamide, which can serve as a reference for the unoxidized backbone.[1][5] For the N-(9-oxofluoren-yl) isomers, predicted collision cross-section values can be calculated to aid in their identification in complex mixtures.[6][7]

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]+ | 238.08626 | 150.3 |

| [M+Na]+ | 260.06820 | 160.0 |

| [M-H]- | 236.07170 | 156.6 |

Table 2: Predicted Collision Cross Section (CCS) values for N-(9-oxofluoren-yl)acetamide isomers. [6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-(9-oxofluoren-4-yl)acetamide would be expected to exhibit characteristic absorption bands for:

-

N-H stretching: around 3300 cm⁻¹

-

C=O stretching (amide I): around 1660 cm⁻¹

-

C=O stretching (ketone): around 1710 cm⁻¹

-

Aromatic C-H stretching: above 3000 cm⁻¹

-

Aromatic C=C stretching: in the 1600-1450 cm⁻¹ region

IV. Physicochemical Properties: Solubility and Melting Point

The solubility and melting point of a compound are critical parameters for its handling, formulation, and in vitro testing. While specific experimental data for N-(9-oxofluoren-4-yl)acetamide is not available, general trends can be inferred. Acetamide derivatives often exhibit moderate solubility in organic solvents and limited solubility in aqueous solutions. The melting point is expected to be a sharp, well-defined temperature for a pure crystalline solid. For comparison, related acetamide derivatives have reported melting points.[8]

V. Chemical Reactivity and Stability

The chemical reactivity of N-(9-oxofluoren-4-yl)acetamide is influenced by its functional groups. The ketone at the 9-position can undergo nucleophilic addition reactions. The acetamide group can be hydrolyzed under acidic or basic conditions. The fluorene ring system can undergo electrophilic substitution reactions, although the electron-withdrawing nature of the ketone and amide groups would deactivate the ring.

For handling and storage, it is generally recommended to keep the compound in a tightly sealed container, protected from light and moisture, in a cool, dry place.

VI. Biological and Pharmacological Context

The interest in N-(9-oxofluoren-yl)acetamide and its isomers stems from their relationship to 2-acetylaminofluorene (2-AAF), a known procarcinogen. The metabolism of 2-AAF involves hydroxylation at various positions, including the C9 position to form 9-hydroxy-2-acetylaminofluorene, which can be further oxidized to N-(9-oxo-2-fluorenyl)acetamide.[9][10][11] These metabolites have been studied for their roles in chemical carcinogenesis.[10]

The acetamide functional group is a common motif in many FDA-approved drugs, highlighting its pharmaceutical relevance.[12] The biological activities of acetamide derivatives are diverse and include anti-inflammatory, analgesic, anti-cancer, and anti-microbial properties.[13] Therefore, N-(9-oxofluoren-4-yl)acetamide and its isomers represent a scaffold with potential for further investigation in drug discovery.

VII. Future Directions and Conclusion

This technical guide has provided a comprehensive overview of the known and predicted properties of N-(9-oxofluoren-4-yl)acetamide and its closely related isomers. The conspicuous absence of experimental data for the 4-yl isomer underscores the need for further research to synthesize and characterize this compound. Such studies would not only fill a gap in the scientific literature but also contribute to a deeper understanding of the structure-activity relationships within the broader class of acetylated aminofluorenones. For researchers in drug development, a thorough understanding of the physical and chemical properties of this and related compounds is a prerequisite for rational drug design and the development of novel therapeutic agents.

References

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-9H-fluoren-4-yl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). N-(9-oxo-9h-fluoren-3-yl)acetamide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-9H-fluoren-4-yl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). N-(9-Hydroxy-9H-fluoren-2-yl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(1-oxofluoren-4-yl)acetamide. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Acetamide, N-9H-fluoren-4-yl-. Substance Details - SRS. Retrieved from [Link]

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 33. [Link]

-

PubChemLite. (n.d.). N-(9-oxofluoren-2-yl)acetamide (C15H11NO2). Retrieved from [Link]

-

PubChem. (n.d.). N-(4-fluorophenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). 9H-Fluorene-4-acetamide, N-(acetyloxy)-. Retrieved from [Link]

-

Isika, D. K., & Sadik, O. A. (2022). Design, synthesis, biological and computational studies of flavonoid acetamide derivatives. Digital Commons @ NJIT. [Link]

-

PubChem. (n.d.). Acetamide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Di Micco, S., Terracciano, S., Diffidenti, C., Bifulco, G., & Ziaco, M. (2016). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 21(11), 1438. [Link]

Sources

- 1. Acetamide, N-9H-fluoren-4-yl- [webbook.nist.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. N-(1-oxofluoren-4-yl)acetamide | C15H11NO2 | CID 154120018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Acetamide, N-9H-fluoren-4-yl- [webbook.nist.gov]

- 6. PubChemLite - N-(9-oxo-9h-fluoren-3-yl)acetamide (C15H11NO2) [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - N-(9-oxofluoren-2-yl)acetamide (C15H11NO2) [pubchemlite.lcsb.uni.lu]

- 8. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. N-(9-Oxo-2-fluorenyl)acetamide|9-Oxo-2-FAA Supplier [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 13. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Acetamido-9-fluorenone in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Acetamido-9-fluorenone, a key derivative of the fluorenone scaffold. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. We will explore the fundamental principles governing its solubility, analyze its physicochemical properties, and present a detailed, field-proven protocol for the experimental determination of its solubility. In the absence of extensive published quantitative solubility data for this specific molecule, this guide emphasizes theoretical prediction, qualitative analysis based on structural analogs, and the establishment of a robust experimental framework for in-house data generation.

Introduction: The Significance of 4-Acetamido-9-fluorenone

4-Acetamido-9-fluorenone is an organic compound featuring a tricyclic fluorenone core functionalized with an acetamido group at the 4-position. The fluorenone scaffold is a privileged structure in medicinal chemistry and materials science, known for its rigid, planar geometry and unique photophysical properties.[1] Derivatives of fluorenone are investigated for a wide range of applications, including as antimalarial drugs, antibiotics, and organic electronic materials.[1] The introduction of the acetamido group (–NHCOCH₃) at the 4-position significantly alters the electronic and steric properties of the parent molecule, introducing a polar, hydrogen-bond-donating and -accepting moiety.

Understanding the solubility of 4-Acetamido-9-fluorenone is paramount for its practical application. Solubility dictates the choice of solvents for chemical synthesis, purification (e.g., recrystallization), formulation, and analytical characterization (e.g., NMR, HPLC). In the context of drug development, aqueous and lipid solubility are critical determinants of a compound's bioavailability and pharmacokinetic profile.[1] This guide aims to provide the foundational knowledge required to rationally select solvents and design robust experimental systems involving 4-Acetamido-9-fluorenone.

Physicochemical Profile of 4-Acetamido-9-fluorenone

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key features of 4-Acetamido-9-fluorenone are a large, nonpolar polycyclic aromatic hydrocarbon backbone combined with two polar functional groups: a ketone (C=O) and an amide (-NHC=O).

-

Molecular Formula: C₁₅H₁₁NO₂

-

Molecular Weight: 237.25 g/mol [2]

-

Structure:

-

A rigid, planar fluorenone ring system which is inherently hydrophobic.

-

A polar ketone group, which can act as a hydrogen bond acceptor.

-

An acetamido group, which contains a polar carbonyl and an N-H bond, allowing it to act as both a hydrogen bond acceptor and donor.

-

-

Predicted Lipophilicity (XLogP3): 2.2[2] This value suggests moderate lipophilicity, indicating that while it has significant nonpolar character, the polar groups reduce its overall hydrophobicity compared to the parent fluorenone (LogP ≈ 3.6).

These structural attributes suggest a nuanced solubility profile. The large aromatic system favors solubility in nonpolar, aromatic solvents through π-π stacking interactions. Conversely, the ketone and amide groups favor interactions with polar solvents, particularly those capable of hydrogen bonding.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the principle that the Gibbs free energy of the system must decrease. This is often simplified to the adage, "like dissolves like," which qualitatively describes the interplay of intermolecular forces between solute and solvent molecules.

The Role of Intermolecular Forces

-

Dispersion Forces (van der Waals): These are weak, temporary forces arising from transient fluctuations in electron density. They are the primary forces of attraction between nonpolar molecules. The large fluorenone core of the solute will have significant dispersion interactions with nonpolar solvents like hexane and toluene.

-

Dipole-Dipole Forces: These occur between molecules with permanent dipoles. The ketone and amide groups in 4-Acetamido-9-fluorenone create a significant molecular dipole, promoting solubility in polar solvents like acetone and dichloromethane.

-

Hydrogen Bonding: This is a strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, F) and another nearby electronegative atom. The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygens of both the ketone and amide can act as hydrogen bond acceptors. This is the most critical interaction for solubility in protic solvents (e.g., ethanol, methanol) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).

Hansen Solubility Parameters (HSP): A Quantitative Approach

To move beyond the qualitative "like dissolves like," Hansen Solubility Parameters (HSP) provide a more quantitative method for predicting solubility.[3] The total cohesive energy of a substance is divided into three components:

-

δD: Energy from d ispersion forces.

-

δP: Energy from p olar forces.

-

δH: Energy from h ydrogen bonding.

Every solvent and solute can be assigned a set of these three parameters, defining a point for it in "Hansen space." The principle is that solutes will be soluble in solvents with similar HSP values. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated by the equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [4]

A smaller Ra value indicates a higher likelihood of solubility. While experimentally determined HSP values for 4-Acetamido-9-fluorenone are not available, they can be estimated using computational methods. Based on its structure, we can anticipate that it will have a significant δD value due to its aromatic core, a moderate to high δP value from its polar groups, and a notable δH value due to its hydrogen bonding capacity.

The diagram below illustrates the conceptual relationship between solute-solvent properties and solubility.

Caption: A diagram illustrating the relationship between solute and solvent properties and the resulting solubility.

Predicted Solubility Profile

While quantitative experimental data for 4-Acetamido-9-fluorenone is scarce, we can predict its solubility in various classes of organic solvents based on the theoretical principles discussed. A similar compound, N-(9H-fluoren-4-yl)acetamide, is noted to be more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The solubility of the parent compound, 9-fluorenone, has been experimentally determined in several solvents and serves as a useful, albeit imperfect, benchmark.[5]

The following table summarizes the predicted solubility and identifies the key intermolecular forces at play.

| Solvent Class | Example Solvents | Predicted Solubility | Key Intermolecular Forces |

| Nonpolar | Hexane, Toluene | Low to Moderate | Dispersion forces, π-π stacking (with Toluene) |

| Polar Aprotic | Acetone, THF | Moderate | Dipole-dipole, Dispersion |

| DMSO, DMF | High | Strong Dipole-dipole, Hydrogen bonding (acceptor) | |

| Polar Protic | Ethanol, Methanol | Moderate | Hydrogen bonding (donor & acceptor), Dipole-dipole, Dispersion |

Field-Proven Insights:

-

High Solubility: For preparing stock solutions or for reactions requiring high concentrations, polar aprotic solvents like DMSO and DMF are expected to be the most effective. Their strong dipolarity and ability to accept hydrogen bonds can effectively solvate all polar parts of the molecule, while their organic nature accommodates the nonpolar core.

-

Moderate Solubility: Protic solvents like ethanol and methanol will engage in hydrogen bonding but may be less effective at solvating the large nonpolar backbone. Solvents like THF and acetone offer good dipole-dipole interactions but lack the hydrogen-bonding component of DMSO/DMF.

-

Low Solubility: Nonpolar aliphatic solvents like hexane are predicted to be poor solvents, as they can only engage in weak dispersion forces, which are insufficient to overcome the strong solute-solute interactions of the crystalline solid. Aromatic solvents like toluene may show slightly better performance due to potential π-π stacking.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain reliable, quantitative solubility data, the isothermal shake-flask method is the gold standard.[6] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The subsequent concentration measurement can be performed using UV-Vis spectrophotometry, provided the compound has a distinct chromophore and a calibration curve is established.

Rationale and Self-Validation

This protocol is designed to be self-validating. By taking samples at multiple time points (e.g., 24, 48, and 72 hours), one can confirm that the system has reached equilibrium; the measured concentration should plateau and remain constant.[7] Running experiments in triplicate provides statistical confidence in the results. The use of a validated analytical method (e.g., a calibrated UV-Vis spectrophotometer) ensures the accuracy of the concentration measurement.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of solid 4-Acetamido-9-fluorenone to several screw-capped vials (e.g., 10 mg to 2 mL of solvent). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Prepare a set of vials for each solvent to be tested. Prepare three vials per solvent for triplicate analysis.

-

-

Equilibration:

-

Add a precise volume of the chosen organic solvent to each vial.

-

Place the sealed vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a prolonged period. A minimum of 24 hours is recommended, with samples taken at 24, 48, and 72 hours to confirm equilibrium.[7][8]

-

-

Sample Preparation:

-

After the desired equilibration time, remove the vials from the shaker and allow the excess solid to settle for at least 30 minutes in the same temperature-controlled environment.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved microparticles.

-

-

Quantitative Analysis (UV-Vis Spectrophotometry):

-

Prepare a series of standard solutions of 4-Acetamido-9-fluorenone of known concentrations in the solvent of interest.

-

Determine the wavelength of maximum absorbance (λ_max) by scanning a standard solution.

-

Measure the absorbance of each standard solution at the λ_max to create a calibration curve (Absorbance vs. Concentration).

-

Accurately dilute the filtered saturated solution sample to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve equation to calculate the concentration of the diluted sample, and then apply the dilution factor to determine the original concentration of the saturated solution (i.e., the solubility).

-

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for determining thermodynamic solubility using the shake-flask method.

Conclusion and Recommendations

4-Acetamido-9-fluorenone possesses a dualistic chemical nature, with a large nonpolar scaffold and significant polar, hydrogen-bonding functionality. This structure leads to a nuanced solubility profile, with the highest solubility predicted in polar aprotic solvents such as DMSO and DMF. These solvents are highly recommended for applications requiring high solute concentrations. For chromatographic applications or as a reaction medium, polar protic solvents like ethanol or other polar aprotic solvents like THF and acetone may also be suitable, depending on the specific requirements.